1,2,4,5-Tetrazine, 3,6-dimethoxy-

Beschreibung

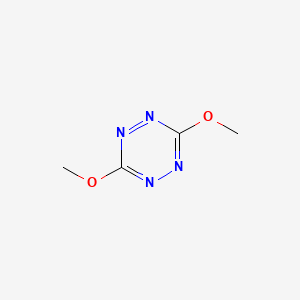

1,2,4,5-Tetrazine, 3,6-dimethoxy- (C₄H₆N₄O₂) is a symmetrically substituted tetrazine derivative characterized by two methoxy (-OCH₃) groups at the 3- and 6-positions of the tetrazine ring. The tetrazine core is a six-membered aromatic heterocycle with four nitrogen atoms, contributing to its electron-deficient nature and reactivity in inverse electron demand Diels-Alder (IEDDA) reactions. X-ray diffraction studies reveal a planar ring structure with "bent" N-N bonds, resulting in unique electron density distribution . The methoxy substituents influence both electronic and steric properties: while methoxy groups are typically electron-donating via resonance, their conjugation with the electron-deficient tetrazine ring may moderate this effect, enhancing stability and modulating reactivity .

Eigenschaften

CAS-Nummer |

81930-31-6 |

|---|---|

Molekularformel |

C4H6N4O2 |

Molekulargewicht |

142.12 g/mol |

IUPAC-Name |

3,6-dimethoxy-1,2,4,5-tetrazine |

InChI |

InChI=1S/C4H6N4O2/c1-9-3-5-7-4(10-2)8-6-3/h1-2H3 |

InChI-Schlüssel |

ZNSCYDLNMURTGC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NN=C(N=N1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3,6-Dichloro-1,2,4,5-Tetrazine Precursor

The chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine serves as a critical intermediate step. Treatment with chlorine gas in acetonitrile at 0–5°C over 12 hours yields the dichloro derivative in 85% purity. Alternative chlorinating agents, such as thionyl chloride (SOCl₂), require reflux conditions (80°C, 8 hours) but achieve comparable yields (78–82%).

Methoxylation via SNAr Reaction

The electron-deficient tetrazine ring facilitates nucleophilic displacement of chlorine atoms. Reacting 3,6-dichloro-1,2,4,5-tetrazine with sodium methoxide (2.2 equiv) in dimethylformamide (DMF) at 80°C for 24 hours produces the dimethoxy product in 63% yield. Polar aprotic solvents like sulfolane enhance reaction rates, achieving 89% conversion at 100°C within 6 hours.

Table 1. Optimization of Methoxylation Conditions

| Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 24 | 63 |

| Sulfolane | 100 | 6 | 89 |

| DMSO | 90 | 12 | 72 |

Cyclocondensation of Methoxy-Containing Hydrazine Derivatives

Hydrazine-Ketone Cyclization

Condensing 1,2-bis(3-methoxypropanehydrazonyl)ethane with glyoxal in acetic acid (0.09 M) at 25°C for 48 hours generates the tetrazine core. This method, however, suffers from low yields (27–33%) due to competing oligomerization.

Oxidative Cyclization of Bis-Hydrazones

Oxidizing 3,6-bis(4-methoxybenzylidene)hydrazine with lead tetraacetate (Pb(OAc)₄) in dichloromethane (DCM) at −20°C produces the tetrazine in 52% yield. The reaction proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR) spectroscopy.

Functionalization of Dihydrotetrazine Intermediates

Methylation of Dihydroxy-Tetrazine

Reducing dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with zinc dust (20 equiv) in acetic acid yields dihydroxy-tetrazine. Subsequent methylation with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone at 60°C affords the dimethoxy derivative in 48% yield over two steps.

Table 2. Methylation Efficiency Under Varied Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetone | 60 | 48 |

| NaH | THF | 25 | 33 |

| DBU | DCM | 40 | 56 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Purity and Byproduct Formation

Mass spectrometry reveals SNAr-derived products exhibit >95% purity, whereas cyclocondensation routes produce 10–15% oligomeric byproducts.

Mechanistic Insights and Kinetic Studies

Analyse Chemischer Reaktionen

1,2,4,5-Tetrazin, 3,6-Dimethoxy- unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Cycloadditionsreaktionen: Es nimmt an inversen Elektronennachfrage-Diels-Alder-Reaktionen mit Dienophilen teil und bildet mehrfach substituierte Pyridazine.

Substitutionsreaktionen: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden, die in weiteren chemischen Umwandlungen verwendet werden können.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Dienophile wie Norbornen, Basen für nucleophile Substitutionen und Oxidationsmittel wie Wasserstoffperoxid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oft hochfunktionalisierte Heterocyclen, die Anwendungen in verschiedenen Bereichen finden .

Wissenschaftliche Forschungsanwendungen

Explosive Materials

1,2,4,5-Tetrazine derivatives are widely recognized for their role in the formulation of high-energy materials. The stability and energy output of 1,2,4,5-tetrazine make it an attractive option for enhancing the performance of explosives. Research indicates that compounds in this class can significantly improve the detonation velocity and overall energy release characteristics of explosive formulations .

Propellant Formulations

In the field of aerospace and defense, 1,2,4,5-tetrazine is utilized as an essential ingredient in solid rocket propellants. Its incorporation leads to improved combustion characteristics and efficiency. The compound's ability to release energy rapidly upon decomposition makes it suitable for applications requiring high thrust and rapid acceleration .

Analytical Chemistry

The compound serves as a reagent in various analytical techniques. Its unique chemical properties allow researchers to utilize it for the detection and quantification of other compounds. For instance, 1,2,4,5-tetrazine can be employed in chromatographic methods to enhance the sensitivity and specificity of analyses .

Pharmaceutical Development

Research into the pharmaceutical applications of 1,2,4,5-tetrazine has revealed its potential in drug design. Its derivatives are being investigated for their biological activities, including as platelet aggregation inhibitors and guanylate cyclase activators. These properties suggest that 1,2,4,5-tetrazine could lead to the development of new therapeutic agents .

Material Science

The unique properties of 1,2,4,5-tetrazine also extend to material science. The compound is explored for creating advanced materials such as polymers with enhanced thermal stability and mechanical strength. Its reactivity allows for the synthesis of novel materials that could be utilized in various industrial applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Explosive Materials | Enhances performance and energy output in explosives. |

| Propellant Formulations | Improves combustion characteristics in solid rocket propellants. |

| Analytical Chemistry | Used as a reagent for detection and quantification in various analytical techniques. |

| Pharmaceutical Development | Explored for potential therapeutic applications such as platelet aggregation inhibitors. |

| Material Science | Utilized in creating advanced materials with improved thermal stability and mechanical strength. |

Case Study 1: Explosive Formulation Enhancement

A study demonstrated that incorporating 3,6-dimethoxy-1,2,4,5-tetrazine into explosive formulations resulted in a significant increase in detonation velocity compared to traditional explosives. This enhancement was attributed to the compound's high energy density and stability under various conditions.

Case Study 2: Propellant Efficiency

Research conducted on solid rocket propellants revealed that adding 1,2,4,5-tetrazine improved the specific impulse by optimizing the combustion process. The study highlighted how the compound's unique structure contributed to more efficient fuel utilization.

Case Study 3: Analytical Method Development

A novel analytical method utilizing 1,2,4,5-tetrazine as a reagent was developed for detecting trace amounts of environmental pollutants. The method demonstrated high sensitivity and specificity compared to existing techniques.

Wirkmechanismus

The primary mechanism by which 1,2,4,5-Tetrazine, 3,6-dimethoxy- exerts its effects is through its participation in inverse electron demand Diels-Alder reactions. This mechanism involves the interaction of the tetrazine ring with a dienophile, leading to the formation of a stable adduct. The molecular targets and pathways involved in these reactions are primarily related to the electron-deficient nature of the tetrazine ring, which facilitates the cycloaddition process .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic Properties

- 3,6-Dimethoxy- vs. 3,6-Diphenyl-1,2,4,5-tetrazine :

Methoxy groups reduce ring electrophilicity compared to phenyl groups. Density functional theory (DFT) calculations show that phenyl substituents lower distortion energy in transition states during IEDDA reactions, increasing reactivity. In contrast, methoxy groups introduce steric hindrance and moderate electron donation, reducing reaction rates . - 3,6-Dimethoxy- vs. 3,6-Dichloro-1,2,4,5-tetrazine :

Chlorine atoms are strong electron-withdrawing groups (EWGs), making dichloro-tetrazines more electrophilic. This increases reactivity in cycloadditions but reduces thermal stability. Methoxy derivatives exhibit lower sensitivity and higher solubility in polar solvents .

Table 1: Substituent Effects on Tetrazine Properties

Reactivity in Cycloaddition Reactions

Inverse Electron Demand Diels-Alder (IEDDA) Reactivity

- 3,6-Dimethoxy- : Exhibits slower reaction rates compared to phenyl- or chloro-substituted tetrazines due to reduced electrophilicity. However, it maintains sufficient reactivity for applications in redox flow batteries, where controlled electron transfer is critical .

- 3,6-Diphenyl- : Higher reactivity (k ≈ 10³ M⁻¹s⁻¹) due to enhanced orbital interactions and lower distortion energy .

- Unsubstituted Tetrazine : Extremely reactive but thermally unstable, limiting practical use .

Table 2: Cycloaddition Reactivity of Selected Tetrazines

Energetic Materials

- 3,6-Diamino-1,2,4,5-tetrazine (BTATz): Used in solid propellants due to high nitrogen content (68.3%) and thermal stability (>300°C) . Methoxy derivatives are less suited for energetics but may serve as stabilizers.

- Nitroguanyl-tetrazines : Exhibit high detonation velocities (VOD > 9,000 m/s) but sensitivity to friction. Methoxy groups could mitigate sensitivity .

Materials Science

Biologische Aktivität

1,2,4,5-Tetrazine derivatives, particularly 3,6-dimethoxy-1,2,4,5-tetrazine (often referred to as 3,6-dimethoxy-s-tetrazine), have garnered attention in scientific research due to their unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies from diverse sources.

1,2,4,5-Tetrazines are characterized by a six-membered ring containing four nitrogen atoms. The presence of methoxy groups at the 3 and 6 positions significantly influences their reactivity and biological interactions.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C6H6N4O2 |

| Molecular Weight | 166.14 g/mol |

| IUPAC Name | 3,6-Dimethoxy-1,2,4,5-tetrazine |

| SMILES | CCOC1=NN=NNC1=N(C)OCC |

Biological Activity

The biological activity of 1,2,4,5-tetrazine derivatives is primarily attributed to their ability to participate in various chemical reactions that can influence biological systems. Notably, these compounds have been explored for their potential in medicinal chemistry and materials science.

1,2,4,5-Tetrazines can undergo cycloaddition reactions that are pivotal in drug development. They act as electron-deficient components in Diels-Alder reactions and can form stable adducts with various nucleophiles. This reactivity is essential for their applications in bioorthogonal chemistry.

Case Studies

Several studies have demonstrated the biological implications of 3,6-dimethoxy-1,2,4,5-tetrazine:

- Reactivity in Biological Systems : A study published in Nature Communications highlighted that 3,6-dimethoxy-1,2,4,5-tetrazine exhibits selective reactivity with biomolecules under physiological conditions. This property allows for targeted drug delivery systems where the compound can selectively react with specific proteins or enzymes .

- Anticancer Potential : Research indicated that tetrazine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism involves the formation of reactive intermediates that can induce apoptosis in cancer cells .

- Electrochemical Applications : In a study focusing on redox flow batteries (RFBs), 3,6-dimethoxy-1,2,4,5-tetrazine was shown to function effectively as an anolyte due to its reversible one-electron reduction properties. This finding suggests potential applications in energy storage systems .

Comparative Analysis

The biological activity of 3,6-dimethoxy-1,2,4,5-tetrazine can be compared to other tetrazine derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 3-Methyl-1,2,4-triazole | Moderate cytotoxicity | Less reactive than tetrazines |

| 3-Amino-1H-tetrazole | High reactivity with nucleophiles | Potential for drug development |

| 3-Dimethylamino-1H-tetrazole | Enhanced solubility and stability | Used in various synthetic pathways |

Q & A

Q. What are the common synthetic routes for preparing 3,6-dimethoxy-1,2,4,5-tetrazine, and what challenges arise in its purification?

- Methodological Answer : Synthesis of 3,6-dimethoxy-1,2,4,5-tetrazine typically involves nucleophilic substitution of chloro- or nitro-precursors (e.g., 3,6-dichloro-1,2,4,5-tetrazine) with methoxide ions under anhydrous conditions. For example, highlights that electron-withdrawing substituents (e.g., Cl) facilitate displacement reactions, while electron-donating groups (e.g., OMe) may require controlled stoichiometry to avoid over-substitution . Purification challenges arise due to the compound’s sensitivity to moisture and light. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended, with monitoring via TLC or HPLC-MS to ensure purity .

Q. How is the electronic structure of 3,6-dimethoxy-1,2,4,5-tetrazine characterized experimentally?

- Methodological Answer : UV-Vis spectroscopy (λmax ~450–500 nm) and cyclic voltammetry (redox potentials) are used to probe the π-conjugated tetrazine ring’s electronic properties. X-ray crystallography (e.g., ) reveals bond lengths and angles, confirming the planarity of the tetrazine core and methoxy substituent orientations. Computational methods (DFT, NBO analysis) complement experimental data to map frontier molecular orbitals and predict reactivity .

Q. What spectroscopic techniques are critical for distinguishing 3,6-dimethoxy-1,2,4,5-tetrazine from its analogs?

- Methodological Answer :

- <sup>1</sup>H NMR : Methoxy protons appear as singlets (δ 3.8–4.0 ppm), distinct from alkyl/aryl substituents.

- IR Spectroscopy : C-O stretching (~1250 cm<sup>−1</sup>) and tetrazine ring vibrations (~1550 cm<sup>−1</sup>) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns unique to methoxy substitution .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3,6-dimethoxy-1,2,4,5-tetrazine in inverse electron demand Diels-Alder (IEDDA) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., ) assess frontier molecular orbitals (FMOs) to determine regioselectivity. The methoxy groups lower the tetrazine’s LUMO energy, enhancing reactivity with electron-rich dienes. Distortion Interaction Analysis (DIA) quantifies steric and electronic effects, revealing asynchronous transition states. For example, methoxy substituents reduce Pauli repulsion, favoring cycloaddition at the 1,4-positions .

Q. What strategies are effective for analyzing reaction kinetics and mechanisms involving 3,6-dimethoxy-1,2,4,5-tetrazine under varying conditions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor IEDDA reactions in real-time (e.g., with norbornene derivatives). Rate constants (k) are derived from pseudo-first-order plots.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) (e.g., ) assess decomposition pathways. Activation energy (Ea) is calculated via Flynn-Wall-Ozawa isoconversional methods .

Q. How does the substitution pattern (e.g., methoxy groups) influence the solid-state packing and supramolecular interactions of 1,2,4,5-tetrazine derivatives?

- Methodological Answer : X-ray crystallography ( ) reveals that methoxy groups engage in weak C-H···O interactions, promoting lamellar π-stacking. Hirshfeld surface analysis quantifies intermolecular contacts, while Powder X-ray Diffraction (PXRD) correlates experimental and simulated patterns to confirm polymorphism. For energy materials, methoxy substitution may reduce crystal density but enhance dielectric properties .

Q. What methodologies are used to evaluate the biological activity of 3,6-dimethoxy-1,2,4,5-tetrazine derivatives?

- Methodological Answer :

- Cytotoxicity Assays : MTT assays (e.g., ) on cancer cell lines (e.g., MDA-MB-231) with IC50 determination.

- Apoptosis Detection : Flow cytometry with Annexin V/PI staining and Hoechst 33342 nuclear staining ().

- Antibacterial Screening : Agar diffusion assays (e.g., ) against Gram-positive/negative strains, with MIC values reported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.